molecular formula C11H11ClIN3O B1460192 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-40-7

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1460192
CAS RN: 1416712-40-7
M. Wt: 363.58 g/mol
InChI Key: ZOPXLCXIDUSMTK-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with a tetrahydropyran group. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . The tetrahydropyran group is a common motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry, as is common for other organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, the pyrazole ring is reactive towards electrophilic substitution, and the tetrahydropyran ring can undergo various ring-opening reactions .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Pyrazolopyridines, including derivatives similar to the specified compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis of tetrasubstituted pyrazolopyridines via iodine-mediated electrophilic cyclization, followed by Suzuki cross-couplings. These compounds displayed potent antiproliferative effects, with the most active ones inducing cell death through mechanisms involving PARP-1 cleavage and caspase 9 activation (Razmienė et al., 2021).

Corrosion Inhibition

Another study focused on the synthesis of pyrazolopyridine derivatives using ultrasonic irradiation, exploring their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These derivatives showed promising results, indicating the potential of pyrazolopyridine compounds in industrial applications to protect against corrosion (Dandia et al., 2013).

Anticancer Activity

The synthesis of heteroarylcoumarins, including pyrazolopyridine moieties, was explored for their anticancer activity. Certain derivatives exhibited high levels of antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines, highlighting the therapeutic potential of pyrazolopyridine derivatives in oncology (Galayev et al., 2015).

Antimicrobial Applications

In addition to anticancer properties, pyrazolopyridine compounds have been investigated for their antimicrobial activity. A facile iodine(III)-mediated synthesis approach led to the creation of triazolopyridines, which exhibited potent antibacterial and antifungal activities, further broadening the scope of applications for these compounds in battling infections (Prakash et al., 2011).

Biomedical Applications

A comprehensive review of 1H-pyrazolopyridines highlighted their synthesis and biomedical applications, emphasizing the diversity of substituents and synthetic methods used to produce these compounds. This review underscores the significant interest in pyrazolopyridines for various biomedical applications, from therapeutic agents to diagnostic tools (Donaire-Arias et al., 2022).

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the known activities of similar compounds, it could be a promising area of study .

properties

IUPAC Name

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXLCXIDUSMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
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7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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